![molecular formula C15H12N4OS B2453960 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide CAS No. 896699-18-6](/img/no-structure.png)
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which includes “4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide”, can be achieved through a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .科学的研究の応用
Analgesic and Anti-Inflammatory Agents
Quinazoline is an essential scaffold, known to be linked with various biological activities, including analgesic and anti-inflammatory activities . Two substituted quinazoline derivatives showed substantial pain reduction and had good activity in animal models of visceral and inflammatory pain .
Anti-Hypertensive Agents
Quinazoline derivatives have been associated with anti-hypertensive activities . The specific structural features of these derivatives have been explored to understand their biological targets better .
Anti-Bacterial Agents
Quinazoline compounds have shown significant anti-bacterial activities . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study this system against several biological activities .
Anti-Diabetic Agents
Quinazoline derivatives have also been associated with anti-diabetic activities . Many studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets .
Anti-Malarial Agents
Quinazoline compounds have shown significant anti-malarial activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Anti-Cancer Agents
Quinazoline derivatives have shown significant anti-cancer activities . For example, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition and showed anticancer activity against the MCF-7 cell line . Another study showed that a new N-substituted 2-arylquinazolinones bearing transstilbene moiety showed a good profile against human ductal breast epithelial tumor (T-47D) and human breast adenocarcinoma (MCF-7 and MDA-MB-231), showing two-fold potency more than etoposide standard drug .
Anti-Convulsant Agents
Quinazoline derivatives have also been associated with anti-convulsant activities . The structure–activity relationship has been explored to understand the specific structural features of their biological targets .
Anti-Tubercular Agents
Quinazoline compounds have shown significant anti-tubercular activities . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study this system against several biological activities .
将来の方向性
Quinazoline and quinazolinone derivatives have broad applications in the biological, pharmaceutical, and material fields . The development of novel classes of antibacterial agents is a significant target in medicinal chemistry due to the emergence of drug resistance . Therefore, the future direction could involve further investigation of this compound and its derivatives as potential drug molecules.
作用機序
Target of Action
Quinazolinones, a class of compounds to which this molecule belongs, have been known to target a variety of enzymes and receptors, including protein kinases and dihydrofolate reductase .
Mode of Action
Quinazolinones are known to interact with their targets through various mechanisms, often leading to inhibition of the target’s function . For instance, some quinazolinones have been found to inhibit monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters .
Biochemical Pathways
For example, inhibition of MAOs can affect the metabolism of neurotransmitters, potentially impacting neurological function .
Pharmacokinetics
The lipophilicity of quinazolinones is known to aid in their penetration through the blood-brain barrier, which could influence their distribution and bioavailability .
Result of Action
Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in ethanol and add 2-chloro-3-formylquinazoline. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 3: Add sodium borohydride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
CAS番号 |
896699-18-6 |
製品名 |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
分子式 |
C15H12N4OS |
分子量 |
296.35 |
IUPAC名 |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChIキー |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)

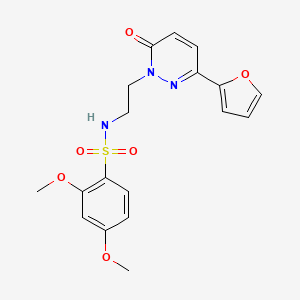
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)
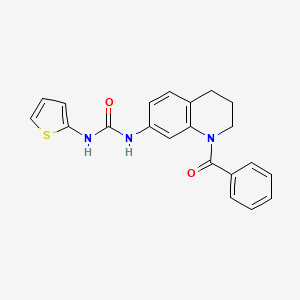
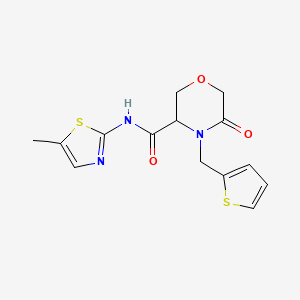
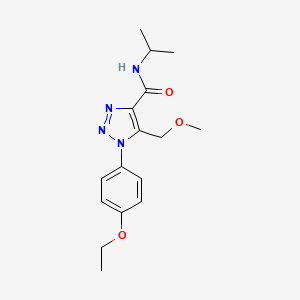

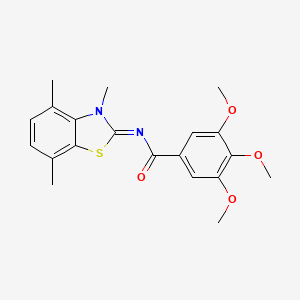
![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)
![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)
![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)